![molecular formula C26H12 B12567022 octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene CAS No. 169331-80-0](/img/structure/B12567022.png)
octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene: is a complex polycyclic aromatic hydrocarbon This compound is characterized by its intricate structure, which includes multiple fused rings and double bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene typically involves multi-step organic synthesis techniques. The process begins with simpler aromatic compounds, which undergo a series of cyclization and dehydrogenation reactions. Key reagents often include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the complex ring structure.
Industrial Production Methods
While the industrial production of this compound is not common due to its complexity, it can be synthesized in specialized laboratories equipped with advanced organic synthesis capabilities. The process requires precise control of reaction conditions, including temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions.
化学反応の分析
Types of Reactions
Octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce partially hydrogenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Chemistry
In chemistry, octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene is studied for its unique electronic properties and potential as a building block for more complex molecules.
Biology
In biological research, this compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to intercalate into DNA makes it a subject of interest in the study of gene regulation and mutagenesis.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications, including anticancer and antimicrobial properties. The compound’s ability to interact with biological targets makes it a promising candidate for drug development.
Industry
In industry, this compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
作用機序
The mechanism of action of octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can affect the function of biological macromolecules and alter cellular processes. The compound’s ability to intercalate into DNA can disrupt gene expression and induce mutations, making it a valuable tool in genetic research.
類似化合物との比較
Similar Compounds
Hexacene: A polycyclic aromatic hydrocarbon with six linearly fused benzene rings.
Pentacene: A polycyclic aromatic hydrocarbon with five linearly fused benzene rings.
Tetracene: A polycyclic aromatic hydrocarbon with four linearly fused benzene rings.
Uniqueness
Octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene is unique due to its highly complex and symmetrical structure, which imparts distinct electronic and chemical properties. Unlike simpler polycyclic aromatic hydrocarbons, this compound’s multiple fused rings and double bonds create a stable yet reactive framework, making it a versatile molecule for various scientific applications.
特性
CAS番号 |
169331-80-0 |
|---|---|
分子式 |
C26H12 |
分子量 |
324.4 g/mol |
IUPAC名 |
octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene |
InChI |
InChI=1S/C26H12/c1-5-13-14-6-2-11-19-20-12-4-8-16-15-7-3-10-18-17(9-1)21(13)25(22(14)19)26(23(15)18)24(16)20/h1-12H |
InChIキー |
OUWFOTSXASFGQD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)C4=CC=CC5=C4C6=C3C7=C2C=CC=C7C8=CC=CC5=C86 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-, ethyl ester](/img/structure/B12566951.png)
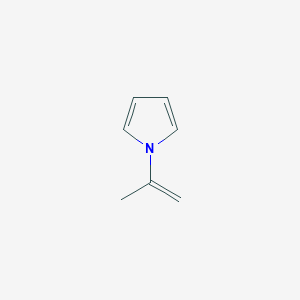

![potassium;[4-[3,3-diphenyl-1-(4-trimethylsilylphenyl)propyl]phenyl]-trimethylsilane](/img/structure/B12566973.png)
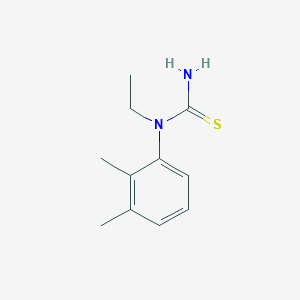

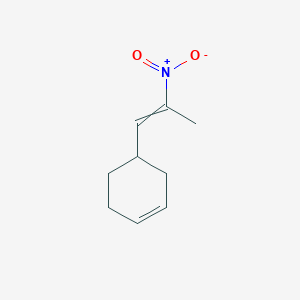



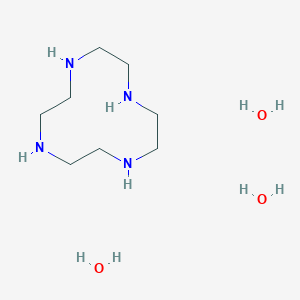
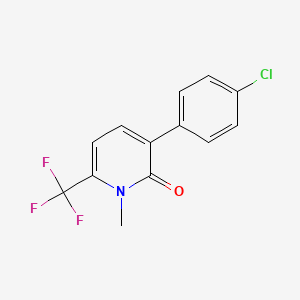
![2,4-Dinitro-1-[(trifluoromethanesulfonyl)methyl]benzene](/img/structure/B12567029.png)

